3-Chloro-2-methyl-5-nitrobenzoic Acid: A Comprehensive Technical Guide on Properties, Regioselective Synthesis, and Downstream Applications
3-Chloro-2-methyl-5-nitrobenzoic Acid: A Comprehensive Technical Guide on Properties, Regioselective Synthesis, and Downstream Applications
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, mechanistic synthetic causality, and chemoselective derivatization protocols.
Executive Summary
In the landscape of modern medicinal chemistry, highly functionalized benzoic acid derivatives serve as critical scaffolds for the synthesis of complex active pharmaceutical ingredients (APIs). 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) is a prime example of a densely substituted, multi-functional building block. Featuring three distinct functional groups (chloro, methyl, and nitro) arranged around a benzoic acid core, this compound provides orthogonal reactivity vectors essential for synthesizing advanced therapeutics, including nonsense mutation readthrough agents[1] and isoindolinone-based compounds[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and field-proven, self-validating protocols for its chemoselective derivatization.
Physicochemical & Structural Profiling
Understanding the electronic and steric environment of 3-chloro-2-methyl-5-nitrobenzoic acid is paramount for predicting its behavior in subsequent coupling or reduction reactions. The presence of the strongly electron-withdrawing nitro group at the 5-position, coupled with the inductive electron withdrawal of the 3-chloro substituent, significantly increases the electrophilicity of the aromatic ring while lowering the pKa of the carboxylic acid relative to unsubstituted benzoic acid.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters required for reaction design and analytical tracking[3]:
| Property | Value / Specification |
| Chemical Name | 3-Chloro-2-methyl-5-nitrobenzoic acid |
| CAS Registry Number | 1227268-71-4 |
| Molecular Formula | C8H6ClNO4 |
| Molecular Weight | 215.59 g/mol |
| Canonical SMILES | CC1C(Cl)=CC(=CC=1C(O)=O)=O |
| InChI Key | SSIJDUSQILUHCN-UHFFFAOYSA-N |
| Calculated LogP | 2.25 |
| Physical Form | Powder or crystals (White to pale yellow) |
| Standard Purity | ≥ 97% - 98% |
| Storage Conditions | Room temperature, sealed in a dry, well-ventilated area |
Regioselective Synthesis: Mechanistic Causality
The primary industrial and laboratory-scale route to 3-chloro-2-methyl-5-nitrobenzoic acid is the direct electrophilic aromatic nitration of 3-chloro-2-methylbenzoic acid[1].
The Causality of Regioselectivity
The success of this synthesis relies entirely on the synergistic directing effects of the existing substituents on the aromatic ring:
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Methyl Group (C2): Weakly activating, ortho/para-directing. It strongly directs incoming electrophiles to the C5 position (para to the methyl).
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Carboxylic Acid (C1): Strongly deactivating, meta-directing. It directs incoming electrophiles to the C3 and C5 positions. (C3 is already occupied by chlorine).
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Chloro Group (C3): Deactivating via inductive effect, but ortho/para-directing via resonance.
Because the C5 position is simultaneously para to the methyl group and meta to the carboxylic acid, it represents the most nucleophilic site on the otherwise deactivated ring. Consequently, the nitronium ion ( NO2+ ) attacks almost exclusively at C5.
Fig 1. Regioselective electrophilic aromatic nitration pathway at the C5 position.
Self-Validating Protocol: Electrophilic Nitration
This protocol is engineered to prevent over-nitration and oxidative degradation of the benzylic methyl group, a common side reaction if thermal control is lost[1].
Reagents:
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3-Chloro-2-methylbenzoic acid (1.00 eq, e.g., 10.0 g, 58.6 mmol)
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Concentrated Sulfuric Acid ( H2SO4 , 50.0 mL)
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Fuming Nitric Acid ( HNO3 , 1.10 eq, e.g., 2.99 mL, 64.5 mmol)
Step-by-Step Methodology:
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Substrate Dissolution: Dissolve 3-chloro-2-methylbenzoic acid in concentrated H2SO4 in a multi-neck round-bottom flask equipped with a mechanical stirrer and an internal thermocouple.
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Cryogenic Control: Cool the reaction vessel to strictly -10 °C using a dry ice/acetone or ethylene glycol/water cooling bath. Causality: Temperatures above 0 °C will lead to the oxidation of the C2-methyl group to a secondary carboxylic acid.
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Electrophile Addition: Add HNO3 dropwise over 30 minutes, maintaining the internal temperature at or below -10 °C.
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In-Process Control (IPC) Validation: After 1 hour of stirring at -10 °C, quench a 50 µL aliquot into 1 mL of ice water. Extract with ethyl acetate and analyze via LC-MS. The system is validated to proceed when the starting material peak is <1% Area Under Curve (AUC).
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Quench and Isolation: Pour the bulk reaction mixture slowly into 200 mL of vigorously stirred crushed ice. Causality: The massive aqueous dilution halts the nitration and forces the precipitation of the highly hydrophobic product.
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Filtration: Collect the resulting precipitate via vacuum filtration, wash extensively with cold deionized water until the filtrate reaches pH > 4, and dry under high vacuum.
Downstream Applications: Chemoselective Derivatization
In drug discovery, 3-chloro-2-methyl-5-nitrobenzoic acid is frequently utilized to synthesize GSPT1 degraders and agents targeting premature termination codons (nonsense mutations)[1]. To integrate this scaffold into larger macrocycles or isoindolinone frameworks[2], the carboxylic acid must often be reduced to a benzyl alcohol without disturbing the sensitive nitro or chloro groups.
The Causality of Chemoselective Reduction
Standard harsh reducing agents, such as Lithium Aluminum Hydride ( LiAlH4 ), will indiscriminately reduce the nitro group to an azo or amine derivative and may trigger reductive dechlorination. To achieve strict chemoselectivity, Borane Dimethyl Sulfide (BMS) is utilized[2]. Borane is a highly electrophilic reducing agent that selectively coordinates with the electron-rich carbonyl oxygen of the carboxylic acid, facilitating hydride transfer while leaving the electron-deficient nitro group untouched.
Fig 2. Chemoselective reduction workflow utilizing Borane Dimethyl Sulfide.
Self-Validating Protocol: Borane Reduction to Benzyl Alcohol
Reagents:
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3-Chloro-2-methyl-5-nitrobenzoic acid (1.00 eq, e.g., 14.0 g, 64.9 mmol)
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Anhydrous Tetrahydrofuran (THF, 100 mL)
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Borane Dimethyl Sulfide complex (BMS, 10.0 M, 2.00 eq, 13.0 mL)
Step-by-Step Methodology:
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Inert Atmosphere Setup: Purge a dry flask with Argon or N2 . Dissolve the starting material in anhydrous THF.
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Reagent Addition: Cool the solution to 0 °C. Add the BMS complex dropwise via syringe.
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Physical Validation (Self-Validation Step 1): Observe immediate hydrogen gas evolution (bubbling). Causality: This bubbling is the physical validation of the borane-acid complexation and the release of H2 gas. If bubbling does not occur, the THF is likely wet, and the borane has been quenched by water.
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Reaction Propagation: Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Chromatographic Validation (Self-Validation Step 2): Perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (7:3). The reaction is complete when the UV-active baseline spot (carboxylic acid) is entirely consumed, replaced by a higher Rf spot (the alcohol).
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Quenching: Carefully quench the excess borane by the dropwise addition of methanol at 0 °C until effervescence ceases, followed by solvent evaporation under reduced pressure to yield (3-chloro-2-methyl-5-nitrophenyl)methanol[2].
References
- Google Patents (US20240216355A1).
- Google Patents (WO2021069705A1).Isoindolinone compounds.
Sources
- 1. US20240216355A1 - Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons - Google Patents [patents.google.com]
- 2. WO2021069705A1 - Isoindolinone compounds - Google Patents [patents.google.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
